11,12-Didehydro Retinol 11,12-Didehydro Retinol
Brand Name: Vulcanchem
CAS No.: 29443-88-7
VCID: VC0117603
InChI: InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h8,11-13,21H,7,10,14-15H2,1-5H3/b12-11+,16-8+,17-13+
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO)C)C
Molecular Formula: C20H28O
Molecular Weight: 284.4 g/mol

11,12-Didehydro Retinol

CAS No.: 29443-88-7

Reference Standards

VCID: VC0117603

Molecular Formula: C20H28O

Molecular Weight: 284.4 g/mol

11,12-Didehydro Retinol - 29443-88-7

CAS No. 29443-88-7
Product Name 11,12-Didehydro Retinol
Molecular Formula C20H28O
Molecular Weight 284.4 g/mol
IUPAC Name (2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-yn-1-ol
Standard InChI InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h8,11-13,21H,7,10,14-15H2,1-5H3/b12-11+,16-8+,17-13+
Standard InChIKey GCOWPJRSSDVABG-YSVSHSNWSA-N
Isomeric SMILES CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C/C(=C/CO)/C)/C
SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO)C)C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO)C)C
Synonyms 3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,6,8-nonatrien-4-yn-1-ol; 11,12-Didehydroretinol;
PubChem Compound 14282071
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator